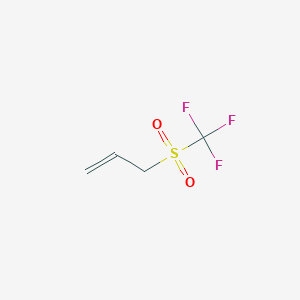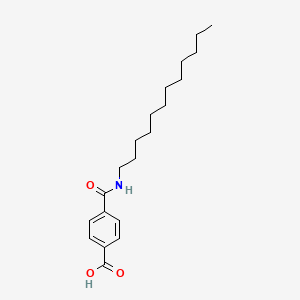
4-(Dodecylcarbamoyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dodecylcarbamoyl)benzoic acid is an organic compound that belongs to the class of carboxylic acids. It features a benzoic acid core with a dodecylcarbamoyl group attached to the para position of the benzene ring. This compound is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dodecylcarbamoyl)benzoic acid typically involves the reaction of benzoic acid with dodecylamine. The process can be summarized as follows:
Starting Materials: Benzoic acid and dodecylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Procedure: Benzoic acid is first activated by DCC, followed by the addition of dodecylamine. The reaction mixture is stirred at room temperature until the formation of this compound is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Dodecylcarbamoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-(Dodecylcarbamoyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and other surfactant-based products.
Mechanism of Action
The mechanism of action of 4-(Dodecylcarbamoyl)benzoic acid is primarily based on its surfactant properties. The compound can interact with lipid bilayers and proteins, altering their structure and function. The dodecyl group provides hydrophobic interactions, while the benzoic acid moiety offers hydrophilic interactions, making it effective in disrupting lipid membranes and enhancing the solubility of hydrophobic compounds.
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid: A simpler analog without the dodecyl group, primarily used as a preservative and in organic synthesis.
4-(Octylcarbamoyl)benzoic Acid: Similar structure with an octyl group instead of dodecyl, used in similar applications but with different surfactant properties.
4-(Hexylcarbamoyl)benzoic Acid: Contains a hexyl group, offering different hydrophobic interactions compared to the dodecyl analog.
Uniqueness
4-(Dodecylcarbamoyl)benzoic acid is unique due to its long dodecyl chain, which provides enhanced surfactant properties and makes it suitable for applications requiring strong hydrophobic interactions. Its ability to interact with lipid membranes and proteins makes it valuable in both research and industrial applications.
Properties
CAS No. |
75727-43-4 |
|---|---|
Molecular Formula |
C20H31NO3 |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
4-(dodecylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C20H31NO3/c1-2-3-4-5-6-7-8-9-10-11-16-21-19(22)17-12-14-18(15-13-17)20(23)24/h12-15H,2-11,16H2,1H3,(H,21,22)(H,23,24) |
InChI Key |
VIHBPFXETXIFSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


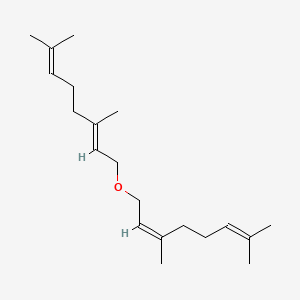
![[4-[cyano-(4-methylphenyl)methyl]phenyl]azanium;chloride](/img/structure/B14452226.png)
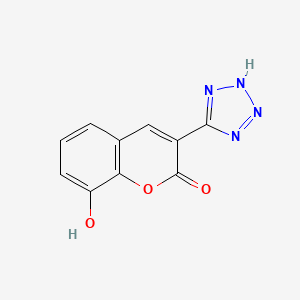

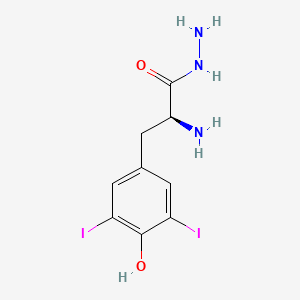

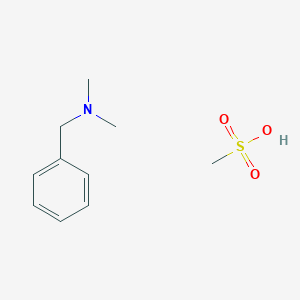
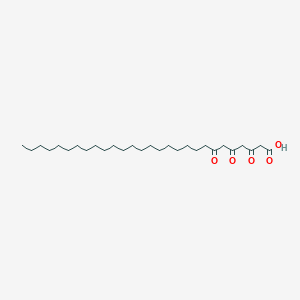

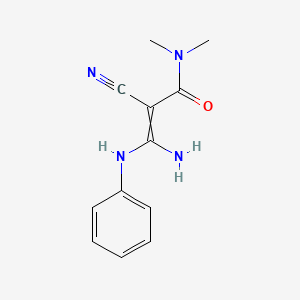
![{2-[(E)-(4-Bromophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol](/img/structure/B14452277.png)
![2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B14452279.png)
![3-Hydroxy-2-methyl-4-[2-(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14452287.png)
